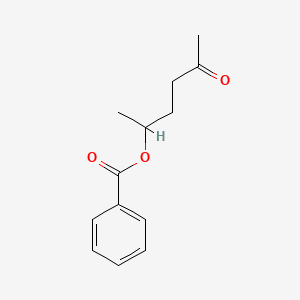
2-Hexanone, 5-(benzoyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 5-(benzoyloxy)- is an organic compound with the molecular formula C13H16O3 It is a derivative of 2-hexanone, where a benzoyloxy group is attached to the fifth carbon atom of the hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5-(benzoyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-hexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the benzoyl group replaces a hydrogen atom on the hexanone molecule. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.
Another method involves the use of benzoyl peroxide as a reagent. In this process, 2-hexanone is treated with benzoyl peroxide in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a radical mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that react with the hexanone molecule. This method is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of 2-Hexanone, 5-(benzoyloxy)- typically involves large-scale synthesis using the methods described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. In industrial settings, the reactions are often carried out in continuous flow reactors to ensure consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 5-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-Hexanone, 5-(benzoyloxy)- can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted hexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexanone, 5-(benzoyloxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.
Industrial Chemistry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new chemical processes and products.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 5-(benzoyloxy)- involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes and proteins in biological systems. The compound’s reactivity allows it to participate in various chemical reactions, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone: The parent compound without the benzoyloxy group. It is a simple ketone with different reactivity and applications.
2-Hexanone, 5-(methoxy)-: A similar compound where the benzoyloxy group is replaced with a methoxy group. It exhibits different chemical properties and reactivity.
2-Hexanone, 5-(acetoxy)-: Another derivative with an acetoxy group instead of benzoyloxy. It has distinct reactivity and applications.
Uniqueness
2-Hexanone, 5-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions in chemical reactions and biological systems, making the compound valuable in various research and industrial applications.
Propiedades
Número CAS |
100612-64-4 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
5-oxohexan-2-yl benzoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-9-11(2)16-13(15)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
XEYHBFFMDNLBAU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)C)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)

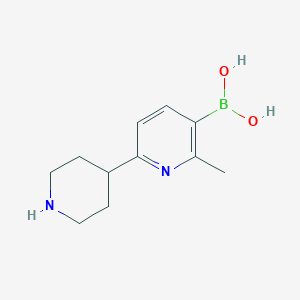


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)

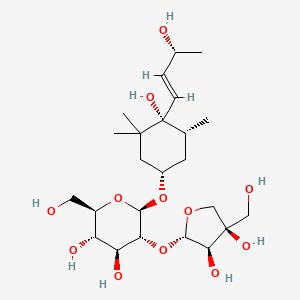
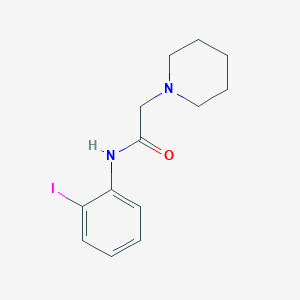

![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
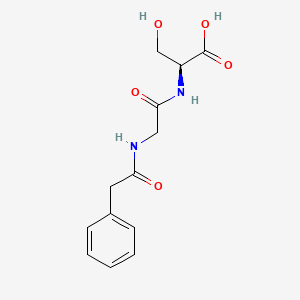
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

